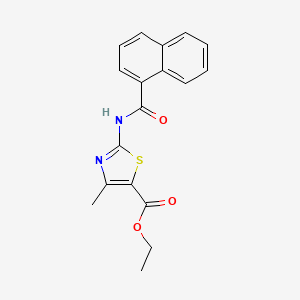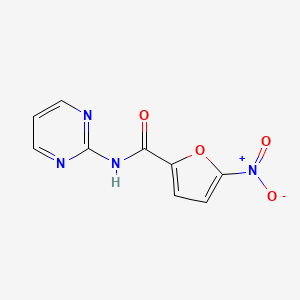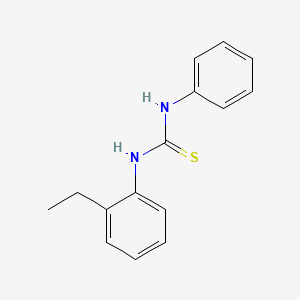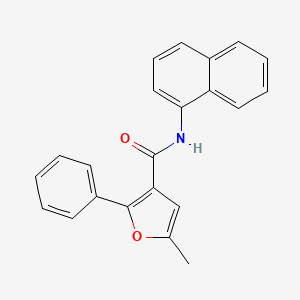
ethyl 4-methyl-2-(1-naphthoylamino)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-(1-naphthoylamino)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a number of methods and has been found to possess several biochemical and physiological effects. In
Applications De Recherche Scientifique
Immunoproteasome Inhibitors
Immunoproteasomes play a crucial role in antigen presentation and immune responses. Researchers have investigated the potential of ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate as an immunoproteasome inhibitor. By modulating proteasome activity, this compound could impact immune-related diseases, such as autoimmune disorders and cancer. Further studies are needed to explore its efficacy and safety .
Anticancer Agents
The unique structure of this compound suggests potential as an anticancer agent. Researchers have examined its effects on cancer cell lines, focusing on apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Investigating its mechanism of action and selectivity against cancer cells is essential for therapeutic development .
Anti-inflammatory Properties
Given its structural resemblance to known anti-inflammatory agents, ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate may possess anti-inflammatory properties. Studies could explore its impact on inflammatory pathways and potential applications in conditions like rheumatoid arthritis or inflammatory bowel diseases .
Neuroprotective Effects
Thiazole derivatives often exhibit neuroprotective properties. Researchers could investigate whether this compound has similar effects. Potential applications include neurodegenerative diseases like Alzheimer’s or Parkinson’s, where protecting neurons from oxidative stress and inflammation is crucial .
Antimicrobial Activity
Thiazole-based compounds have demonstrated antimicrobial potential. Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate could be evaluated for its antibacterial, antifungal, or antiviral properties. Understanding its mode of action and spectrum of activity is essential for therapeutic development .
Chemical Biology and Drug Design
Researchers interested in chemical biology and drug design could explore this compound as a scaffold for novel derivatives. By modifying specific functional groups, they can fine-tune its properties, enhancing selectivity and efficacy. Computational studies and structure-activity relationship analyses are valuable in this context.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(naphthalene-1-carbonylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-23-17(22)15-11(2)19-18(24-15)20-16(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNUDCRNDTPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(naphthalene-1-amido)-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)

![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)


![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
